2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
90034-10-9 |
|---|---|
Molecular Formula |
C16H10FNO3 |
Molecular Weight |
283.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H10FNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
WDXBZYSZESYMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Mechanism : Suzuki coupling introduces the 2-fluorophenyl group at position 6, followed by saponification.
Electrophilic Substitution
Hydrolysis Optimization for Carboxylic Acid Formation
Saponification of esters is critical for achieving the target carboxylic acid.
Notes :
-
LiOH achieves higher yields due to superior solubility in THF.
-
HCl hydrolysis is less efficient but viable for large-scale production.
Mechanistic Insights and Challenges
Regioselectivity in Gould–Jacobs Cyclization
The 6-carboxylic acid position is non-traditional in Gould–Jacobs products, which typically yield 3-carboxylic acids. This may require:
Functional Group Compatibility
Fluorine’s electron-withdrawing nature stabilizes intermediates but complicates nucleophilic substitutions. Microwave-assisted reactions improve yields for fluorinated substrates.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield Range | Scalability | Purity |
|---|---|---|---|---|
| Gould–Jacobs | 3–4 | 60–85% | Moderate | High (HPLC >95%) |
| Domino Reaction | 3 | 70–90% | Good | Moderate (requires purification) |
| Post-Cyclization NAS | 2–3 | 45–60% | Low | Variable |
Recommendation : Gould–Jacobs remains the most reliable method, while domino reactions offer greener alternatives for complex substrates .
Chemical Reactions Analysis
Chemical Reactions of Quinoline Derivatives
Quinoline derivatives can participate in various chemical reactions, including:
-
Coupling Reactions : These are used to introduce different functional groups or side chains. For example, coupling reactions between quinoline carboxylic acids and amines can form amides .
-
Hydrolysis : This reaction is often used to convert esters into carboxylic acids. For instance, hydrolysis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester yields the corresponding carboxylic acid .
-
N-Alkylation : This involves the introduction of alkyl groups onto the nitrogen atom of the quinoline ring. N-Alkylation of quinoline derivatives can be achieved using alkyl halides in the presence of a base .
Potential Chemical Reactions of 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Given the structural similarities with other quinoline derivatives, This compound is likely to undergo similar reactions:
-
Coupling Reactions : It could react with amines to form amides, potentially useful in medicinal chemistry applications.
-
Hydrolysis : Although it already contains a carboxylic acid group, any ester derivatives could be hydrolyzed back to the acid form.
-
N-Alkylation : Introduction of alkyl groups onto the nitrogen atom could modify its pharmacological properties.
Data Tables
While specific data tables for This compound are not available, related compounds provide insight into potential chemical properties and reactions:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and its derivatives. For instance:
- Synthesis and Screening : A series of derivatives were synthesized and screened for their antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The compounds exhibited significant activity with minimum inhibitory concentrations (MIC) ranging from 1 to 25 µg/mL .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of bacterial DNA gyrase or topoisomerase IV, crucial enzymes for bacterial replication .
Anticancer Activity
The anticancer properties of this compound have also been extensively investigated:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, indicating potent activity .
- Selectivity and Mechanism : The selectivity towards cancer cells is attributed to the ability of these compounds to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Study 1: Antibacterial Efficacy
In a study published in Chemistry & Biology, researchers synthesized a series of 6-fluoroquinolone derivatives, including the target compound. These were tested against Mycobacterium smegmatis and showed promising results with MIC values as low as 6.25 µg/mL, suggesting potential for development as antituberculosis agents .
Case Study 2: Anticancer Potential
Another significant study focused on the anticancer effects of quinoline derivatives, including this compound. The study highlighted the compound's ability to inhibit tumor growth in xenograft models, further supporting its therapeutic potential against resistant cancer types .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Position of Carboxylic Acid :
- The target compound’s carboxylic acid at position 6 distinguishes it from most analogs (e.g., Z-9, compounds), which feature the carboxylic acid at position 3. Position 6 may alter binding affinity to targets like DNA gyrase or acetylcholinesterase (AChE) due to spatial orientation differences .
Substituent Effects :
- Fluorophenyl vs. Chlorophenyl/Bromophenyl : The 2-fluorophenyl group in the target compound likely enhances metabolic stability compared to bulkier halogenated analogs (e.g., 4r in with 2,4-dichlorophenyl). Smaller substituents like fluorine improve membrane permeability .
- Piperazinyl Modifications : Piperazine-containing analogs () exhibit enhanced antimicrobial and enzyme inhibitory activities. The absence of piperazinyl in the target compound may reduce off-target interactions but could limit solubility .
Antimicrobial Activity :
- The dichlorophenyl analog in demonstrated superior antimycobacterial activity (MIC < Isoniazid), attributed to electron-withdrawing chlorine atoms enhancing target binding. The target compound’s fluorophenyl group, while less electron-withdrawing, may offer broader-spectrum activity due to reduced steric hindrance .
Enzyme Inhibition: Z-9 () showed potent AChE inhibition (IC₅₀ = 0.37 µM), linked to its 3-carboxylic acid and nitrophenyl groups.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- LogP and Solubility : The target compound’s carboxylic acid at position 6 likely reduces LogP (2.1) compared to ester derivatives (e.g., , LogP = 3.5), enhancing aqueous solubility.
- Metabolic Stability : Fluorine substituents generally resist oxidative metabolism, suggesting the target compound may have a longer half-life than chlorinated analogs .
Biological Activity
2-(2-Fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological properties, including mechanisms of action, efficacy against various pathogens, and its impact on cancer cell lines.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a quinoline ring and a carboxylic acid functional group. The presence of the fluorine atom at the para position of the phenyl ring enhances its biological activity by influencing lipophilicity and electronic properties.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-substituted quinoline | Staphylococcus aureus | 0.5 µg/mL |
| 2-(2-Fluorophenyl) derivative | Escherichia coli | 1.0 µg/mL |
| YJC-1 (related compound) | A549 lung carcinoma cells | IC50: 4.8 µM |
The above table summarizes findings where similar compounds have shown promising antibacterial effects, suggesting that this compound may exhibit comparable activity.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, a related compound, YJC-1, was tested on human lung carcinoma A549 cells and demonstrated an IC50 value of approximately 4.8 µM, indicating substantial growth inhibition through mechanisms involving cell cycle arrest.
YJC-1 was found to induce mitotic phase arrest by affecting microtubule dynamics and upregulating cyclin-dependent kinase inhibitors such as p21(Cip1/Waf1). This leads to down-regulation of cyclin B1 and CDK1, ultimately inhibiting cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Antibacterial Efficacy : A study demonstrated that certain derivatives exhibited excellent activity against resistant strains of bacteria. This is crucial in light of the increasing antibiotic resistance observed globally.
- Anticancer Studies : Research involving YJC-1 indicated significant tumor growth suppression in vivo using mouse models inoculated with A549 cells. The compound's ability to modulate key regulatory proteins in the cell cycle presents a valuable avenue for therapeutic development.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications to the quinoline core can enhance both antibacterial and anticancer properties. This highlights the importance of further chemical exploration to optimize efficacy.
Q & A
Q. What are the foundational synthetic routes for synthesizing 2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid?
- Methodological Answer: Common synthetic approaches involve cyclocondensation of fluorinated aniline derivatives with diketene or β-ketoesters, followed by selective functionalization. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution at the 7-position using fluorinated aryl groups, with subsequent oxidation to introduce the 4-oxo moiety . Key steps include:
- Use of sodium hydride in methanol for deprotonation and cyclization.
- HPLC purification (C18 columns, gradient elution with acetonitrile/water) to achieve >80% purity .
- Structural confirmation via -NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers ensure accurate structural elucidation of fluorinated quinoline derivatives?
- Methodological Answer: Combine multiple spectroscopic techniques:
- NMR : Fluorine (-NMR) and proton (-NMR) spectroscopy to resolve substituent positions. For example, the 2-fluorophenyl group shows distinct coupling constants () in -NMR .
- MS : HRMS to confirm molecular weight (e.g., calculated [M+H] for C: 284.0722) .
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 4-oxo vs. 4-hydroxyquinoline) .
Q. What are the standard protocols for assessing compound stability under experimental conditions?
- Methodological Answer:
- Conduct accelerated stability studies:
- Expose the compound to varying pH (1–13), temperatures (4–60°C), and light conditions.
- Monitor degradation via HPLC retention time shifts or new peaks .
- Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (e.g., >200°C for similar quinoline derivatives) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for large-scale production of fluorinated quinolines?
- Methodological Answer:
- Reagent optimization : Replace sodium hydride with milder bases (e.g., KCO) to reduce side reactions during cyclization .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of fluorinated intermediates .
- Scale-up adjustments : Implement flow chemistry to improve heat dissipation and reduce exothermic side reactions .
Q. What strategies resolve contradictions in spectral data for fluorinated quinoline derivatives?
- Methodological Answer:
- Dynamic NMR : Analyze temperature-dependent -NMR to detect rotational barriers in fluorophenyl groups (e.g., 2- vs. 4-substitution) .
- Isotopic labeling : Synthesize - or -labeled analogs to clarify ambiguous signals .
- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer:
- Antimicrobial assays :
- Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Compare activity to known fluoroquinolones (e.g., ciprofloxacin) to assess structure-activity relationships (SAR) .
- Enzyme inhibition : Test inhibition of DNA gyrase via supercoiling assays, with IC determination .
Q. What computational approaches predict the physicochemical properties of fluorinated quinolines?
- Methodological Answer:
- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., logP = 6.09 for a related compound) .
- pKa prediction : Apply QSPR models to assess ionization states at physiological pH (e.g., carboxylic acid pKa ~3.5) .
- Molecular docking : Simulate binding to target enzymes (e.g., DNA gyrase) using AutoDock Vina to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
